REACTION_CXSMILES
|
[CH:1](=[O:9])[C:2]1[C:3](=[CH:5][CH:6]=[CH:7][CH:8]=1)[OH:4].[Br:10][CH2:11][CH2:12][CH2:13][CH2:14][CH2:15]Br.C(=O)([O-])[O-].[K+].[K+].[I-].[K+]>CC(C)=O>[Br:10][CH2:11][CH2:12][CH2:13][CH2:14][CH2:15][O:4][C:3]1[CH:5]=[CH:6][CH:7]=[CH:8][C:2]=1[CH:1]=[O:9] |f:2.3.4,5.6|
|
Name
|
|
Quantity
|
82 mmol
|
Type
|
reactant
|
Smiles
|
C(C=1C(O)=CC=CC1)=O
|
Name
|
|
Quantity
|
90.2 mmol
|
Type
|
reactant
|
Smiles
|
BrCCCCCBr
|
Name
|
|
Quantity
|
90.2 mmol
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[K+].[K+]
|
Name
|
|
Quantity
|
0.4 g
|
Type
|
reactant
|
Smiles
|
[I-].[K+]
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
CC(=O)C
|
Name
|
|
Quantity
|
200 mL
|
Type
|
solvent
|
Smiles
|
CC(=O)C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The mixture was refluxed for 18 hours
|
Duration
|
18 h
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
the filtrate concentrated
|
Type
|
DISSOLUTION
|
Details
|
The residue was dissolved in ether
|
Type
|
WASH
|
Details
|
washed with cold 10% sodium hydroxide solution, water and brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The organic layer was dried over magnesiun sulfate
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
The product was purified by flash chromatography (4% ethyl acetate/hexane)
|
Name
|
|
Type
|
product
|
Smiles
|
BrCCCCCOC1=C(C=O)C=CC=C1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |